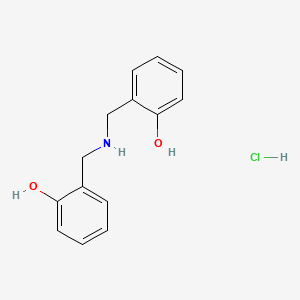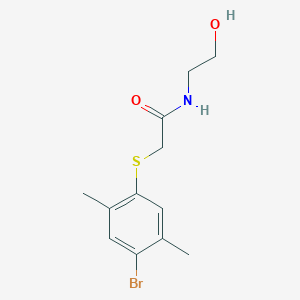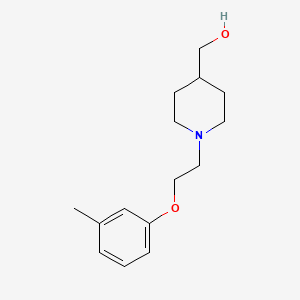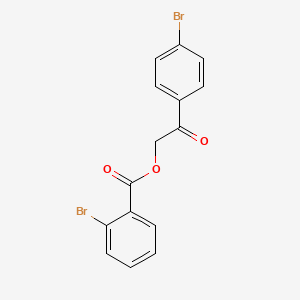
2,2'-(Azanediylbis(methylene))diphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Azanediylbis(methylene))diphenol hydrochloride is an organic compound that features two phenol groups connected by a methylene bridge and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azanediylbis(methylene))diphenol hydrochloride typically involves the reaction of 2,2’-(Azanediylbis(methylene))diphenol with hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or water
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
In industrial settings, the production of 2,2’-(Azanediylbis(methylene))diphenol hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Azanediylbis(methylene))diphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated phenol derivatives
Applications De Recherche Scientifique
2,2’-(Azanediylbis(methylene))diphenol hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Azanediylbis(methylene))diphenol hydrochloride involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects such as enzyme inhibition or disruption of cellular processes. The molecular targets include metal-dependent enzymes and proteins involved in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Ethane-1,2-diylbis(azanediyl))bis(methylene)diphenol
- 2,2’-(Methanediylbis(azanediyl))bis(methylene)diphenol
Uniqueness
2,2’-(Azanediylbis(methylene))diphenol hydrochloride is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability is crucial for its applications in medicine and industry, where consistent performance is required.
Propriétés
Formule moléculaire |
C14H16ClNO2 |
|---|---|
Poids moléculaire |
265.73 g/mol |
Nom IUPAC |
2-[[(2-hydroxyphenyl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c16-13-7-3-1-5-11(13)9-15-10-12-6-2-4-8-14(12)17;/h1-8,15-17H,9-10H2;1H |
Clé InChI |
HYCYYKCEDMOPIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCC2=CC=CC=C2O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)




![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)





